

Application Notes and Protocols for the Characterization of 4-(Methylamino)benzonitrile

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Compound of Interest

Compound Name: 4-(Methylamino)benzonitrile

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For: Researchers, scientists, and drug development professionals

Introduction

4-(Methylamino)benzonitrile, also known as 4-cyano-N-methylaniline, is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.^{[1][2]} Its chemical structure, featuring a nitrile and a secondary aromatic amine, makes it a versatile building block.^[3] The purity and comprehensive characterization of this intermediate are critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical methodologies required for the complete characterization of **4-(Methylamino)benzonitrile**, including its identification, purity assessment, and the determination of potential impurities. The protocols provided are designed to be robust and adhere to the principles of analytical method validation.^{[4][5][6]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-(Methylamino)benzonitrile** is fundamental for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	
Molecular Weight	132.16 g/mol	
Appearance	White to light yellow solid/crystal	
Melting Point	87-91 °C	
Boiling Point	274 °C	[2]
Solubility	Soluble in methanol	[2]
CAS Number	4714-62-9	[3]

Strategic Approach to Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of **4-(Methylamino)benzonitrile**. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, quantify the purity, and identify and quantify any impurities.

Caption: Overall analytical workflow for the characterization of **4-(Methylamino)benzonitrile**.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of **4-(Methylamino)benzonitrile** and for detecting and quantifying any process-related impurities or degradation products. A stability-indicating method should be developed to separate the main component from any potential degradants.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Rationale for Method Development

The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like **4-(Methylamino)benzonitrile**. The mobile phase, a mixture of acetonitrile and water, provides good separation efficiency. A phosphate buffer is included to

control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities. UV detection is suitable due to the presence of the aromatic chromophore.

Potential Impurities

Based on common synthetic routes for aromatic nitriles and amines, potential impurities could include:[10]

- Starting materials: e.g., 4-aminobenzonitrile
- By-products of methylation: e.g., 4-(Dimethylamino)benzonitrile
- Hydrolysis products: e.g., 4-(Methylamino)benzamide
- Oxidation products

Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation and Columns:

- HPLC or UPLC system with a UV or PDA detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.

2. Reagents and Solutions:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid

3. Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Diluent	Acetonitrile:Water (50:50, v/v)

4. Sample Preparation:

- Standard Solution: Accurately weigh about 10 mg of **4-(Methylamino)benzonitrile** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
- Sample Solution: Accurately weigh about 10 mg of the **4-(Methylamino)benzonitrile** sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

5. System Suitability:

- Inject the standard solution six times.
- The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
- The theoretical plates for the **4-(Methylamino)benzonitrile** peak should be not less than 2000.
- The tailing factor should be not more than 2.0.

6. Analysis and Calculations:

- Inject the sample solution in duplicate.
- Calculate the percentage purity using the following formula: % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
- For impurities, use the relative response factor (RRF) if known, or assume RRF = 1 for unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities, as well as for confirming the molecular weight of **4-(Methylamino)benzonitrile**.[\[11\]](#)

Protocol: GC-MS Analysis

1. Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

2. GC Conditions:

Parameter	Condition
Inlet Temperature	250 °C
Injection Mode	Split (10:1)
Injection Volume	1 µL
Carrier Gas	Helium at 1.0 mL/min
Oven Program	Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min

3. MS Conditions:

Parameter	Condition
Ion Source	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Scan Range	40-450 amu

4. Sample Preparation:

- Prepare a 1 mg/mL solution of **4-(Methylamino)benzonitrile** in a suitable volatile solvent such as dichloromethane or methanol.[12]

Spectroscopic Characterization

Spectroscopic methods provide crucial information for the structural elucidation and confirmation of **4-(Methylamino)benzonitrile**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13]

Caption: Workflow for FTIR analysis.

Protocol: FTIR Analysis (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **4-(Methylamino)benzonitrile** with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[14]
- Place the mixture into a pellet die and press under hydraulic pressure to form a transparent pellet.[14]
- Acquire the spectrum over the range of 4000-400 cm^{-1} .

Expected Characteristic Peaks:

- $\sim 3400 \text{ cm}^{-1}$: N-H stretch (secondary amine)
- $\sim 2225 \text{ cm}^{-1}$: C≡N stretch (nitrile)
- $\sim 3050 \text{ cm}^{-1}$: Aromatic C-H stretch
- $\sim 2950 \text{ cm}^{-1}$: Aliphatic C-H stretch (methyl group)
- $\sim 1600, 1500 \text{ cm}^{-1}$: Aromatic C=C bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

Protocol: ^1H and ^{13}C NMR Analysis

- Accurately weigh 5-10 mg of **4-(Methylamino)benzonitrile** into a clean, dry NMR tube.[15]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[16]
- Cap the tube and gently agitate to dissolve the sample completely. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[15][17]
- Acquire ^1H and ^{13}C NMR spectra.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- Aromatic protons: $\sim 6.6\text{-}7.5 \text{ ppm}$
- N-H proton: A broad singlet, variable position
- Methyl protons: $\sim 2.9 \text{ ppm}$ (singlet)

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

- Nitrile carbon: $\sim 119 \text{ ppm}$
- Aromatic carbons: $\sim 110\text{-}150 \text{ ppm}$

- Methyl carbon: ~30 ppm

Method Validation

All quantitative analytical methods must be validated to ensure they are suitable for their intended purpose.[\[4\]](#)[\[5\]](#)[\[18\]](#)[\[19\]](#) Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies for a stability-indicating HPLC method.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
- Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analyst).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive analytical characterization of **4-(Methylamino)benzonitrile** is essential for its use in research and drug development. The application of a suite of orthogonal analytical techniques, as detailed in these notes, ensures the confirmation of its identity, the accurate determination of its purity, and the identification and control of any impurities. Adherence to these protocols and the principles of method validation will provide the high-quality, reliable

data necessary for regulatory compliance and the production of safe and effective pharmaceutical products.

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